molecular formula C21H18ClN5O3 B2988281 N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251675-78-1

N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2988281
CAS No.: 1251675-78-1
M. Wt: 423.86
InChI Key: JMFWJOMKOQMASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide features a triazolopyrazine core substituted with a p-tolyloxy group at position 8 and an acetamide moiety linked to a 5-chloro-2-methylphenyl ring.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-3-7-16(8-4-13)30-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-17-11-15(22)6-5-14(17)2/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFWJOMKOQMASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound that integrates multiple functional groups, including a chloro-substituted aromatic ring, a triazole moiety, and an acetamide group. These structural features suggest significant potential for biological activity, particularly in pharmacological contexts.

Structural Overview

This compound contains:

  • Chloro-substituted aromatic ring
  • Triazole and pyrazine components
  • Amide and ketone functional groups

These components are known to play crucial roles in various biological mechanisms. The presence of heterocyclic rings, particularly the triazolo-pyrazine structure, is common in many biologically active molecules.

The biological activity of this compound is likely linked to its potential as a pharmacological agent. Compounds with similar structures have been documented to inhibit various kinases and exhibit anti-cancer properties. For instance, derivatives of triazolo-pyrazine compounds have shown promise as inhibitors of c-Met kinase, which is involved in tumor growth and metastasis .

Biological Activity Data

The following table summarizes the biological activities associated with compounds structurally related to this compound:

Compound NameStructure FeaturesBiological Activity
5-Chloro-1H-pyrazoleContains a pyrazole ringAntimicrobial properties
7-Amino-[1,2,4]triazolo[4,3-a]pyrazineFeatures a triazole and pyrazinePotential anticancer activity
4-OxoquinolineContains a quinoline structureKnown for anti-inflammatory effects

These compounds highlight the unique combination of triazole and pyrazine moieties in this compound that may enhance its pharmacological profile compared to others .

Synthesis and Interaction Studies

The synthesis of this compound typically involves several steps aimed at achieving high purity and yield. Interaction studies utilizing molecular docking simulations and cellular assays are essential for understanding how this compound interacts with biological targets .

Comparison with Similar Compounds

Research Implications

  • Bioactivity : The p-tolyloxy group in the target compound may enhance binding to kinases or proteases compared to sulfanyl or benzyl substituents.
  • Optimization : Chloro-methylphenyl offers a balance of hydrophobicity and steric effects, whereas methoxy/ethoxy groups improve solubility at the cost of permeability.

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